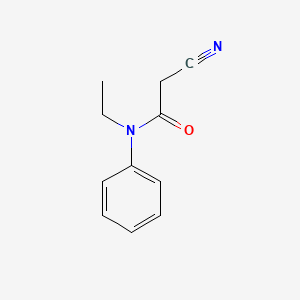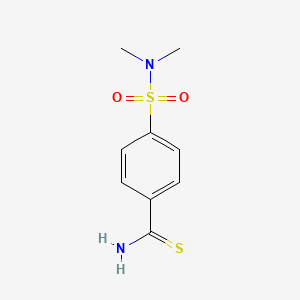
(3,5-Difluoro-4-hydroxyphenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
(3,5-Difluoro-4-hydroxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(3,5-Difluoro-4-hydroxyphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,5-Difluoro-4-hydroxyphenyl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
- 1-(4-Hydroxyphenyl)propan-2-one
- 1-(3,5-Difluoro-4-methoxyphenyl)propan-2-one
Uniqueness
(3,5-Difluoro-4-hydroxyphenyl)acetone is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to similar compounds .
特性
分子式 |
C9H8F2O2 |
|---|---|
分子量 |
186.15 g/mol |
IUPAC名 |
1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)2-6-3-7(10)9(13)8(11)4-6/h3-4,13H,2H2,1H3 |
InChIキー |
QAHZIEKZQOFJPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=C(C(=C1)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)








